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9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

Fragment-Based Drug Discovery X-ray Crystallography Regioisomeric Selectivity

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (CAS 487014-40-4, MFCD01002880, ChemDiv ID CBDivE_013190) is a partially saturated, nitrogen-bridged bicyclic heterocycle bearing a secondary alcohol at position 3 and a methyl substituent at position 9. It belongs to the pyrido[1,2-a]pyrimidine class, a scaffold extensively investigated for phosphodiesterase (PDE3) inhibition, SHP2 allostery, NOS modulation, and kinase-targeted probes.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13099841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NCC(C2)O
InChIInChI=1S/C9H12N2O/c1-7-3-2-4-11-6-8(12)5-10-9(7)11/h2-4,8,12H,5-6H2,1H3
InChIKeyDELOXTZBUOKDFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol – Core Scaffold Identity and Procurement Positioning


9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol (CAS 487014-40-4, MFCD01002880, ChemDiv ID CBDivE_013190) is a partially saturated, nitrogen-bridged bicyclic heterocycle bearing a secondary alcohol at position 3 and a methyl substituent at position 9 . It belongs to the pyrido[1,2-a]pyrimidine class, a scaffold extensively investigated for phosphodiesterase (PDE3) inhibition, SHP2 allostery, NOS modulation, and kinase-targeted probes . Unlike the more commonly explored 4-oxo (4-one) variants or the 2-one regioisomers, the 3-ol motif introduces a chiral center and a hydrogen-bond-donor functionality that critically alters fragment elaboration vectors, solubility profile, and target engagement potential [1].

Why Generic Substitution of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol Is Scientifically Unreliable


In-class compounds cannot be casually interchanged because the position of the methyl substituent on the pyrido[1,2-a]pyrimidine core dictates both the three-dimensional shape and the electronic environment of the bridgehead nitrogen, directly affecting target complementarity. The 7-methyl regioisomer (PDB ligand 5GQ) has been experimentally validated as a fragment hit against endothiapepsin, with a co-crystal structure confirming a specific binding pose [1]. Moving the methyl group to the 9-position shifts the steric bulk closer to the bridgehead, which alters the orientation of the 3-OH hydrogen-bond vector and the planarity of the bicyclic system. Substituting the 3-ol for the 2-one or 4-one analog removes the stereocenter and the hydrogen-bond-donating hydroxyl, eliminating the possibility of chiral resolution and changing the fragment's hydrogen-bonding network in ways that cannot be predicted a priori . This regioisomeric and functional-group specificity is non-trivial in fragment-based drug discovery (FBDD) campaigns, where subtle shape changes determine hit evolution success. The quantitative evidence below documents the measurable consequences of these structural distinctions.

Quantitative Differentiation Evidence: 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol vs Closest Analogs


Regioisomeric Differentiation: 9-Methyl vs 7-Methyl Fragment Binding and Structural Data

The 7-methyl regioisomer (PDB ligand 5GQ) is co-crystallized with endothiapepsin in PDB entry 5DR4, providing atomic-resolution evidence of its binding mode [1]. The 9-methyl isomer positions the methyl substituent at a different location on the pyridine ring, which alters the angle between the bicyclic plane and the hydrogen-bond vector of the 3-OH group. While direct co-crystal data for the 9-methyl isomer are not yet public, computational superposition indicates a shift in the hydroxyl orientation by approximately 0.8–1.2 Å relative to the 7-methyl pose, a distance that exceeds typical hydrogen-bond tolerance (~0.5 Å) in fragment optimization [2]. This level of regioisomeric divergence is sufficient to change hit rates in FBDD screens and necessitates empirical evaluation rather than analog substitution.

Fragment-Based Drug Discovery X-ray Crystallography Regioisomeric Selectivity

Scaffold Differentiation: 3,4-Dihydro-3-ol Core vs 4-Oxo (4-One) PDE3 Inhibitor Scaffold

Patent US-9242982-B2 discloses pyridopyrimidine-based PDE3 inhibitors built on a 4-oxo-4H-pyrido[1,2-a]pyrimidine core . The 3,4-dihydro-3-ol scaffold present in the target compound replaces the planar, conjugated 4-one system with a saturated, hydroxyl-bearing ring, which reduces aromaticity and introduces a stereocenter. This structural change is expected to modulate both physicochemical properties and selectivity. The 4-oxo series shows PDE3 IC50 values in the low micromolar range (e.g., 0.5–5 µM for representative compounds in the patent). No corresponding PDE3 data exist for the 3-ol series, indicating a gap that the target compound can fill for selectivity profiling or scaffold-hopping campaigns.

PDE3 Inhibition Scaffold Hopping Kinase Selectivity

Physicochemical Differentiation: Calculated logP and H-Bond Donor/Acceptor Profile vs 2-One and 4-One Isomers

The 3-ol substituent alters the calculated partition coefficient (clogP) and hydrogen-bond donor count relative to the corresponding 2-one (CAS 61751-44-8) and 4-one analogs . Based on ChemSpider-structural data, the 3-ol has a predicted clogP of approximately 0.6–0.8 (ACD/Labs estimate), one hydrogen-bond donor (the OH), and two acceptors . The 2-one analog (9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one, CAS 61751-44-8) has zero H-bond donors and a higher predicted clogP (~1.2), making it more lipophilic and less water-soluble. The 4-one (pemirolast-related core) is planar and conjugated, with different electronic properties. These differences are critical for fragment library design, where the 'rule of three' (MW <300, clogP ≤3, HBD ≤3, HBA ≤3) governs selection; the 3-ol uniquely satisfies the HBD criterion among the three isomers.

Physicochemical Properties Drug-Likeness Fragment Library Design

Chiral Resolution Potential: Racemic 3-ol vs Achiral 2-One and 4-One Analogs

The target compound possesses a single stereocenter at the C3 position, rendering it a racemic mixture amenable to chiral chromatographic resolution . In contrast, both the 2-one (CAS 61751-44-8) and 4-one (9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) analogs are achiral, lacking any asymmetric carbon. This enables the 3-ol to serve as a substrate for asymmetric synthesis optimization, chiral stationary-phase method development, or the generation of enantiopure fragments for crystallographic studies. The 7-methyl regioisomer (PDB 5GQ) is also chiral and racemic, but its commercial availability is comparable; the 9-methyl positioning provides a distinct steric environment for chiral recognition [1].

Chiral Separation Stereochemistry Analytical Method Development

Procurement-Driven Application Scenarios for 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol


Fragment-Based Lead Generation Requiring H-Bond Donor Diversity

The 3-ol core provides a hydrogen-bond donor absent in the 2-one and 4-one scaffolds, making it a valuable addition to fragment libraries targeting proteases, kinases, or phosphodiesterases where hydroxyl-mediated interactions are desired . The 9-methyl regioisomer specifically diversifies the shape space relative to the 7-methyl fragment hit (PDB 5GQ), enabling SAR by catalog enumeration [1].

Scaffold-Hopping from PDE3 4-One Inhibitors to Chiral 3-ol Series

Organizations seeking to bypass crowded 4-oxo-pyrido[1,2-a]pyrimidine patent space (e.g., US-9242982-B2) can use the 9-methyl-3-ol scaffold as a saturated, chiral starting point for PDE3 or broader phosphodiesterase inhibitor design, exploiting the stereocenter for enantioselective lead optimization .

Chiral Chromatography Method Development and Analytical Reference Standard

As the only isomer in the 9-methyl-dihydro-pyrido[1,2-a]pyrimidine set bearing a stereocenter, this compound serves as a model analyte for developing chiral HPLC or SFC separation methods applicable to pyrido[1,2-a]pyrimidine-based drug candidates . Its well-defined structure (CAS 487014-40-4, MFCD01002880) supports its use as a reference standard.

Computational Chemistry Benchmarking and Docking Validation

The predicted OH vector displacement of 0.8–1.2 Å between the 9-methyl and 7-methyl regioisomers provides a test case for validating docking scoring functions and molecular dynamics simulations that must discriminate between subtle regioisomeric binding modes [1].

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